

Cyclotetradecane: A Comprehensive Technical Guide to its Phase Change and Sublimation Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclotetradecane

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This technical guide provides an in-depth overview of the phase change and sublimation data for **cyclotetradecane**. The information is compiled from peer-reviewed sources and public databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental protocols used for these measurements, and provides a visual representation of the thermodynamic workflow.

Quantitative Phase Change and Sublimation Data

The following tables summarize the key thermodynamic properties of **cyclotetradecane**, including its melting point, boiling point, and the enthalpies of fusion, vaporization, and sublimation.

Table 1: Phase Transition Temperatures and Enthalpies of **Cyclotetradecane**

Property	Value	Units	Temperature (K)	Method	Reference
Melting Point (Tfus)	329	K	-	N/A	Drotloff and Moller, 1987[1][2]
Melting Point (Tfus)	330	K	-	N/A	Chickos, Hesse, et al., 1990[1][2]
Melting Point (Tfus)	325	K	-	N/A	Sondheimer, Amiel, et al., 1957[1][2]
Boiling Point	280.00 to 281.00	°C	@ 760.00 mm Hg (est)	-	The Good Scents Company[3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	28.7	kJ/mol	328	-	Borgen and Dale, 1970[1][2][4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	62.3 ± 0.2	kJ/mol	343	-	Chickos, Hesse, et al., 1992[1][2]
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	65.3 ± 0.2	kJ/mol	-	N/A	Chickos, Hesse, et al., 1992[1][2]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	89.3 ± 0.4	kJ/mol	287	TM	Engelsman, 1955[1][2][4]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	97.9 ± 1.7	kJ/mol	310	HSA	Chickos, Hesse, et al., 1992[1][2][4]
Enthalpy of Sublimation	134.8 ± 1.5	kJ/mol	301	ME	Frisch, Bautista, et

($\Delta_{\text{sub}}H$)						al., 1964[1][2] [4]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	134.8 \pm 1.5	kJ/mol	355	V		Frisch, Bautista, et al., 1964[1][2] [4]
Standard Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	95.6	kJ/mol	-	CGC-DSC		Chickos, Hesse, et al., 1998[1][2]
Standard Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	132.9	kJ/mol	-	N/A		Frisch, Bautista, et al., 1964[1][2]

Table 2: Vapor Pressure of **Cyclotetradecane**

Vapor Pressure	Temperature (°C)
0.006000 mmHg	25.00 (est)[3]

Experimental Protocols

The data presented in this guide were obtained using a variety of well-established experimental techniques. Below are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **cyclotetradecane** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
- **Temperature Program:** The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period to ensure thermal equilibrium, followed by a linear heating ramp (e.g., 10 °C/min) through the melting point of **cyclotetradecane**.
- **Data Acquisition:** The DSC instrument measures the heat flow to the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The enthalpy of fusion ($\Delta_{\text{fus}}H$) is determined by integrating the area of the melting peak. The melting temperature (T_{fus}) is typically determined from the onset of the peak.

Headspace Analysis (HSA) for Enthalpy of Sublimation

Headspace analysis is a technique used to determine the vapor pressure of a solid or liquid, from which the enthalpy of sublimation can be calculated.

Methodology:

- **Sample Preparation:** A known amount of **cyclotetradecane** is placed in a vial, which is then sealed.
- **Equilibration:** The vial is placed in a thermostated bath and allowed to equilibrate at a specific temperature. During this time, the **cyclotetradecane** sublimes, and its vapor reaches equilibrium with the solid phase in the headspace of the vial.
- **Sampling:** A heated, gas-tight syringe is used to withdraw a known volume of the vapor from the headspace.
- **Analysis:** The collected vapor sample is injected into a gas chromatograph (GC) for quantification.

- Vapor Pressure Calculation: The concentration of **cyclotetradecane** in the vapor phase is used to calculate its partial pressure at that temperature using the ideal gas law.
- Enthalpy of Sublimation Determination: This procedure is repeated at several different temperatures. The enthalpy of sublimation ($\Delta_{\text{sub}}H$) is then determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron equation).

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a technique for determining the vapor pressure of a substance with low volatility.

Methodology:

- Sample Preparation: A small amount of **cyclotetradecane** is placed in a Knudsen cell, which is a small container with a very small orifice in the lid.
- Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
- Effusion: In the vacuum, molecules of **cyclotetradecane** sublime and effuse through the orifice. The rate of mass loss from the cell is directly proportional to the vapor pressure of the substance at that temperature.
- Mass Loss Measurement: The mass of the Knudsen cell is measured over time. This can be done by weighing the cell before and after the experiment or by using a thermogravimetric analyzer (TGA) to continuously monitor the mass.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Hertz-Langmuir equation.
- Enthalpy of Sublimation Determination: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation, as described in the Headspace Analysis section.

Correlation Gas Chromatography-Differential Scanning Calorimetry (CGC-DSC) for Enthalpy of Sublimation

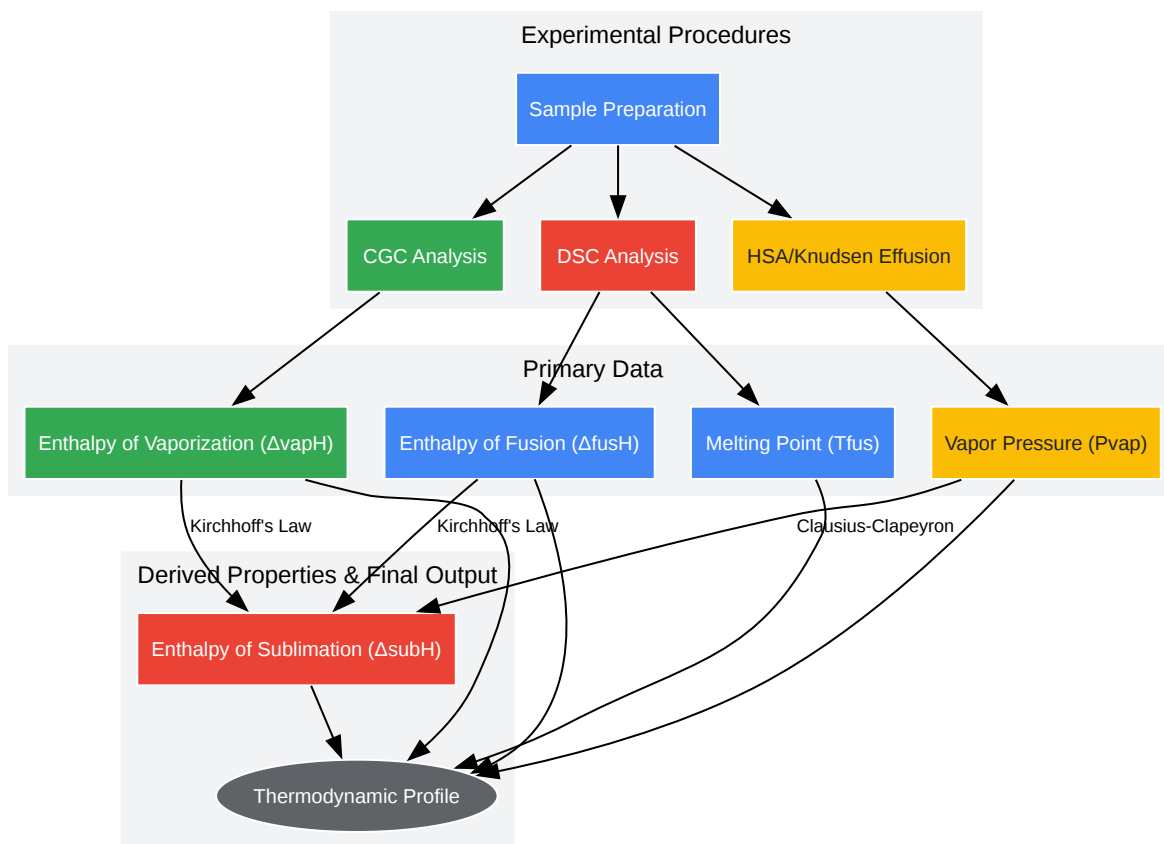
This is a combined technique where correlation gas chromatography is used to determine the enthalpy of vaporization, and DSC is used to measure the enthalpy of fusion. The enthalpy of sublimation is then calculated as the sum of these two enthalpies.

Methodology:

- Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) by CGC:
 - A solution of **cyclotetradecane** is injected into a gas chromatograph.
 - The retention time of **cyclotetradecane** is measured at several different column temperatures.
 - The enthalpy of vaporization is determined from the relationship between the retention time and the column temperature.
- Enthalpy of Fusion ($\Delta_{\text{fus}}H$) by DSC:
 - The enthalpy of fusion is measured using the DSC protocol described in section 2.1.
- Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$) Calculation:
 - The standard enthalpy of sublimation is calculated using the following thermodynamic relationship: $\Delta_{\text{sub}}H^\circ = \Delta_{\text{fus}}H + \Delta_{\text{vap}}H$

Visualization of Thermodynamic Workflow

The following diagram illustrates the logical workflow for determining the phase change and sublimation data of **cyclotetradecane**.



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Workflow for Thermodynamic Analysis of **Cyclotetradecane**.

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- To cite this document: BenchChem. [Cyclotetradecane: A Comprehensive Technical Guide to its Phase Change and Sublimation Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198814#phase-change-and-sublimation-data-for-cyclotetradecane>]

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